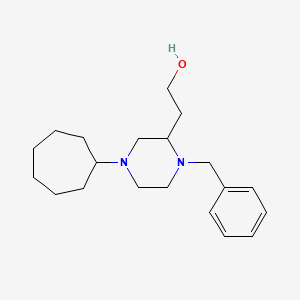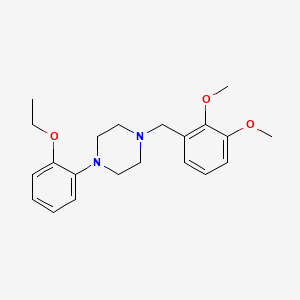![molecular formula C19H17FN2O3 B6132511 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid](/img/structure/B6132511.png)
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules, which have been studied for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins. Prostaglandins are known to play a role in inflammation and pain, and the inhibition of COX-2 activity can reduce their production, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the activity of COX-2, leading to a reduction in the production of prostaglandins. This can result in anti-inflammatory and analgesic effects. In addition, the compound has been shown to have anti-tumor and neuroprotective effects, although the exact mechanisms of these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects, making it a promising candidate for further studies. However, one limitation of using this compound is its limited availability and high cost, which can make it difficult for some researchers to obtain.
Direcciones Futuras
There are several future directions for the study of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid. One direction could be to further investigate its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of inflammatory diseases such as arthritis. Another direction could be to explore its anti-tumor effects and its potential use in cancer therapy. Additionally, further studies could be conducted to better understand the compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound is a promising compound with potential therapeutic properties. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further studies. However, its limited availability and high cost may pose challenges for some researchers. Further studies are needed to fully understand its mechanisms of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves the reaction of 6-fluoroindole with 3-(tert-butoxycarbonylamino)propyl trifluoroacetate in the presence of a base, followed by the deprotection of the tert-butoxycarbonyl group using trifluoroacetic acid. This method has been reported to yield the compound in high purity and good yield.
Aplicaciones Científicas De Investigación
4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has been studied for its potential therapeutic properties in various diseases. It has been reported to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation and pain.
Propiedades
IUPAC Name |
4-[[3-(6-fluoroindol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWFODJDYOCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyridinyl)propanamide](/img/structure/B6132434.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6132447.png)
![4-{[5-(3-bromophenyl)-2-furyl]methylene}-1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6132453.png)
![2-{[(3,4-dimethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6132469.png)
![2-(2-chlorophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6132488.png)

![N-(2,3-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6132500.png)
![4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6132506.png)
![N-(4-methoxyphenyl)-2-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}acetamide](/img/structure/B6132508.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132519.png)

![4-ethyl-4-[(1-oxaspiro[4.4]non-3-ylamino)methyl]hexanenitrile](/img/structure/B6132529.png)
![5-(2,4-dimethoxybenzoyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6132540.png)
